molecular formula C23H21N5O5S B1665851 Avosentan CAS No. 290815-26-8

Avosentan

Cat. No. B1665851
Key on ui cas rn: 290815-26-8
M. Wt: 479.5 g/mol
InChI Key: YBWLTKFZAOSWSM-UHFFFAOYSA-N
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Patent
US06521631B2

Procedure details

To a solution of 6.9 g sodium in MeOH (300 ml) were added 14.52 g of 5-methyl-pyridine-2-sulfonic acid[6-chloro-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide at RT and the mixture was refluxed for 5 days until completion of the reaction according to TLC analysis. The reaction mixture was concentrated in vacuo to half its volume upon which the crude reaction product precipitated as a sodium salt. It was filtered off by suction and dried in a high vacuum. The solid was dissolved in water, which was then made acidic by addition of acetic acid. The precipitating free sulfonamide was extracted into Me2Cl2. The organic layer was dried over Mg2SO4, concentrated on a rotary evaporator, and the crystalline solid that had formed was filtered off. It was then dried in a high vacuum for 12 h at 120° C. to give the desired 5-methyl-pyridine-2-sulfonic acid[6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide as white crystals. Melting point 225-226° C. ISN mass spectrum, m/e 478.2 (M-1 calculated for C23H21N5O5S1: 478).
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34].[CH3:35][OH:36]>>[CH3:35][O:36][C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34] |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
14.52 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 days until completion of the reaction
Duration
5 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to half its volume upon which the crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
precipitated as a sodium salt
FILTRATION
Type
FILTRATION
Details
It was filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
ADDITION
Type
ADDITION
Details
made acidic by addition of acetic acid
EXTRACTION
Type
EXTRACTION
Details
The precipitating free sulfonamide was extracted into Me2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Mg2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crystalline solid that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
It was then dried in a high vacuum for 12 h at 120° C.
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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